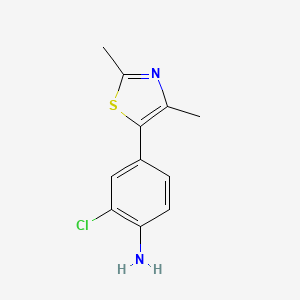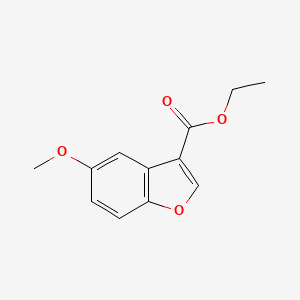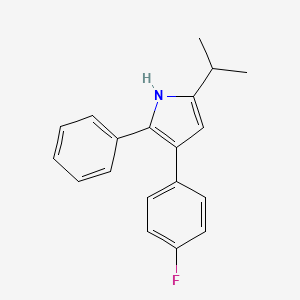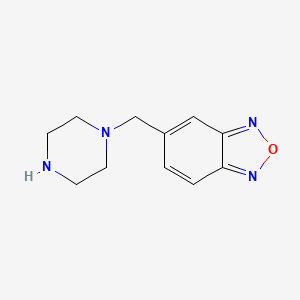
4-(1,2-Oxazol-3-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-Oxazol-3-yloxy)aniline is a heterocyclic compound featuring an oxazole ring attached to an aniline moiety. Heterocyclic compounds like oxazoles are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Oxazol-3-yloxy)aniline typically involves the formation of the oxazole ring followed by its attachment to the aniline group. One common method includes the reaction of 3-(4-nitrophenyl)-1,2,4-oxadiazole with zinc powder and ammonium chloride in a mixed solvent of tetrahydrofuran and water under reflux conditions .
Industrial Production Methods: Industrial production methods for such compounds often involve scalable reactions with optimized yields and purity. The use of palladium-catalyzed reactions and other metal-catalyzed processes are common in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,2-Oxazol-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine .
Aplicaciones Científicas De Investigación
4-(1,2-Oxazol-3-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(1,2-Oxazol-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: 4-(1,2-Oxazol-3-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
4-(1,2-oxazol-3-yloxy)aniline |
InChI |
InChI=1S/C9H8N2O2/c10-7-1-3-8(4-2-7)13-9-5-6-12-11-9/h1-6H,10H2 |
Clave InChI |
NAZQPFHGRRETDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=NOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)



![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)
![1,2,3,3-Tetramethylbenzo[e]indol-3-ium](/img/structure/B13870015.png)
![3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13870023.png)
![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B13870026.png)



![[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)

![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
